2-Amino-5-(trifluoromethyl)benzyl alcohol

Vue d'ensemble

Description

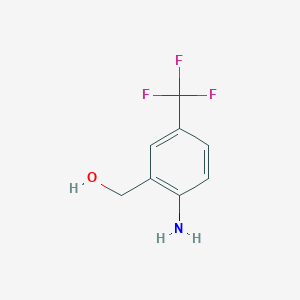

2-Amino-5-(trifluoromethyl)benzyl alcohol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a benzyl alcohol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(trifluoromethyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the reduction of 2-Amino-5-(trifluoromethyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the aldehyde group to an alcohol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of 2-Amino-5-(trifluoromethyl)benzaldehyde using a palladium or platinum catalyst under high-pressure hydrogen gas. This method offers high yields and can be easily scaled up for large-scale production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzylic alcohol group undergoes oxidation under controlled conditions:

-

Oxidizing agents : Chromium trioxide (CrO₃) in acetic acid or potassium permanganate (KMnO₄) in aqueous media.

-

Products :

-

2-Amino-5-(trifluoromethyl)benzaldehyde (mild conditions)

-

2-Amino-5-(trifluoromethyl)benzoic acid (harsh conditions)

-

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing intermediates during oxidation .

Reduction Reactions

The amino and alcohol groups participate in selective reductions:

-

Reduction of the alcohol :

-

Catalytic hydrogenation :

Amino Group Substitution

The amino group undergoes nucleophilic displacement:

-

Reagents : Alkyl halides (e.g., CH₃I) in the presence of NaOH.

-

Products : N-alkylated derivatives (e.g., N-methyl-2-amino-5-(trifluoromethyl)benzyl alcohol) .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs substitution to specific positions:

-

Nitration : Yields 2-amino-3-nitro-5-(trifluoromethyl)benzyl alcohol at the meta position relative to -CF₃ .

Mechanistic Insights

-

Oxidation Mechanism : Proceeds via a chromate ester intermediate, with -CF₃ stabilizing the transition state through inductive effects .

-

Substitution Reactivity : The amino group’s lone pair activates the aromatic ring for electrophilic attack, while -CF₃ directs substituents to the meta position .

This compound’s versatility in oxidation, reduction, and cyclization reactions underscores its utility in pharmaceutical and materials science research. Its trifluoromethyl group uniquely influences reactivity and selectivity, enabling applications in stereocontrolled synthesis .

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Amino-5-(trifluoromethyl)benzyl alcohol serves primarily as an intermediate in pharmaceutical synthesis . Its structural attributes allow it to participate in various chemical reactions that are essential for developing new drugs. The compound is particularly noted for:

- Synthesis of Trifluoromethylated Compounds : The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective in biological systems .

- Building Block for Peptidomimetics : The compound can be utilized to create peptidomimetics, which are important in drug design due to their ability to mimic the structure of peptides while offering improved stability and bioavailability .

- Role in Glycosylation Reactions : Research indicates that substituting benzyl groups with trifluoromethyl groups can significantly enhance selectivity in glycosylation reactions, which are crucial for synthesizing complex carbohydrates and glycosides .

Organic Synthesis Applications

The reactivity of this compound makes it a valuable intermediate in organic synthesis:

- Synthesis of β-amino-α-trifluoromethyl Alcohols : This compound has been explored as a precursor for synthesizing β-amino-α-trifluoromethyl alcohols, which have applications in creating biologically active compounds and organocatalysts .

- Use in Stereocontrolled Reactions : The compound's unique properties allow it to participate in stereocontrolled reactions, enhancing the efficiency of synthesizing chiral molecules, which are often required in pharmaceuticals .

Table 1: Synthetic Methods for this compound

Mécanisme D'action

The mechanism of action of 2-Amino-5-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4-(trifluoromethyl)benzyl alcohol

- 2-Amino-6-(trifluoromethyl)benzyl alcohol

- 2-Amino-5-(difluoromethyl)benzyl alcohol

Uniqueness

2-Amino-5-(trifluoromethyl)benzyl alcohol is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group at the 5-position can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Activité Biologique

2-Amino-5-(trifluoromethyl)benzyl alcohol is a specialized organic compound that has garnered interest in various fields, particularly in medicinal chemistry and drug development. Its unique trifluoromethyl group contributes to its biological activity, making it a candidate for further research into therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C8H8F3N

- Molecular Weight : 189.15 g/mol

- CAS Number : 220107-65-3

The presence of the trifluoromethyl group (-CF3) is significant as it influences the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro experiments demonstrated its efficacy against various cancer cell lines. The following table summarizes the findings from multiple studies regarding its cytotoxic effects:

| Cell Line | Concentration (µM) | IC50 (µM) | Methodology |

|---|---|---|---|

| A549 (Lung) | 0, 10, 25, 50, 100 | 25 | MTT Assay |

| HepG2 (Liver) | 0, 10, 25, 50, 100 | 30 | Trypan Blue Exclusion |

| HeLa (Cervical) | 0, 10, 25, 50, 100 | 20 | LDH Release Assay |

| EAC (Breast) | 0, 10, 25, 50, 100 | 15 | MTT Assay |

These results suggest that the compound has a dose-dependent cytotoxic effect on cancer cells, with varying potency across different cell lines .

The mechanism by which this compound exerts its anticancer effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to influence the expression of proteins involved in cell cycle regulation and apoptosis .

Other Biological Activities

In addition to its anticancer properties, research indicates potential applications of this compound in other therapeutic areas:

- Antimicrobial Activity : Some studies have reported that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains .

- Neuroprotective Effects : There is emerging evidence suggesting that trifluoromethylated compounds may have neuroprotective effects. This could open avenues for exploring its use in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy in Vivo

A recent study investigated the in vivo efficacy of this compound in a murine model of breast cancer. Mice were treated with escalating doses of the compound via intraperitoneal injection. Observations included:

- Doses Administered : 100 mg/kg to 1000 mg/kg

- Outcome : Significant tumor reduction was noted at doses above 500 mg/kg.

- Survival Rate : Increased survival rates were observed compared to control groups.

This study highlights the potential for this compound as a therapeutic agent in cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of various trifluoromethylated benzyl alcohols revealed that modifications to the amino group significantly impacted biological activity. The study concluded that optimizing these substitutions could enhance therapeutic efficacy while minimizing toxicity .

Propriétés

IUPAC Name |

[2-amino-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3,13H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZAQGCLEZPQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620230 | |

| Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220107-65-3 | |

| Record name | [2-Amino-5-(trifluoromethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.